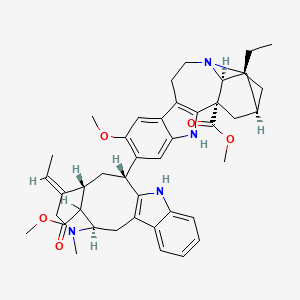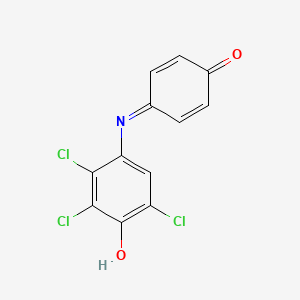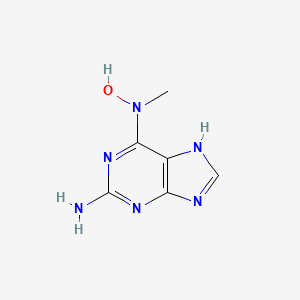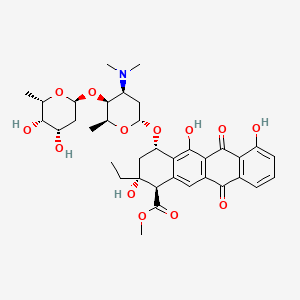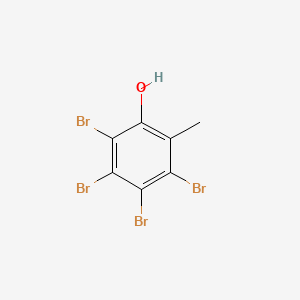
3,4,5,6-Tetrabromo-o-cresol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated cresols typically involves the direct bromination of cresol compounds in the presence of catalysts. For example, p-cresol can be converted into 2,3,5,6-tetrabromocresol by AlCl3-catalyzed bromination. This process can lead to further brominated products, such as 4-hydroxy-2,3,5,6-tetrabromobenzyl bromide (HTBBB), which can then react with trialkyl phosphite to produce 4-hydroxy-2,3,5,6-tetrabromobenzyl phosphonates (HTBBPs) in solvents (Yang & Lee, 1986).
Molecular Structure Analysis
The molecular structure of brominated cresols can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy. Studies on 4,6-disubstituted o-cresols, including derivatives like 4,6-dibromo-o-cresol, have provided insights into chemical shifts and spin-spin coupling constants, which are consistent with the calculated values from substituent shielding parameters, suggesting the impact of bromine atoms on the molecular structure (Kondo, 1965).
Chemical Reactions and Properties
Brominated cresols can undergo various chemical reactions, including further bromination and reactions with phosphites to produce phosphonates. These compounds, containing bromine and phosphorus atoms, show enhanced flame retardance in materials like impact polystyrene (HIPS), indicating their utility as flame retardants (Yang & Lee, 1986).
Physical Properties Analysis
The solubility of these brominated compounds in various solvents is an important physical property. For example, HTBBP shows limited solubility in common organic solvents, except for DMF, DMAc, chloroform, and tetrahydrofuran. Such solubility profiles are critical for their application in polymer matrices as flame retardants (Yang & Lee, 1986).
Chemical Properties Analysis
The chemical properties, including reactivity and flame retardance, of brominated cresols are significant. The synergistic effect observed when brominated and phosphorus-containing compounds are added to polymers like HIPS highlights the chemical behavior of these compounds in enhancing flame resistance. This synergistic action suggests a complex interaction between bromine and phosphorus that contributes to flame retardance (Yang & Lee, 1986).
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
3,4,5,6-Tetrabromo-o-cresol, through its derivatives, has shown potential in antimicrobial applications. A study synthesized new 4-aryloxymethylcoumarins from various bromomethylcoumarins, including derivatives of p-cresol, demonstrating antimicrobial activity against bacterial and fungal species. This research highlights the compound's relevance in developing new antimicrobial agents (Basanagouda et al., 2009).
Flame Retardant Properties
The compound's utility extends to material science, particularly as a flame retardant. In a study, p-cresol was converted into 2,3,5,6-tetrabromocresol and then further brominated, leading to the creation of compounds that significantly enhanced flame resistance when added to high-impact polystyrene (HIPS). These findings suggest its application in improving fire safety in various materials (Yang & Lee, 1986).
NMR Spectroscopy and Structural Analysis
The nuclear magnetic resonance (NMR) spectra of various substituted o-cresols, including 4,6-dibromo- and α, 4,6-tribromo-o-cresol, have been analyzed to understand their molecular structure and electron distribution. This research is significant for chemical analysis and understanding the electronic properties of such compounds (Kondo, 1965).
Hydrodeoxygenation Catalyst Research
In the field of catalysis, studies have explored the use of molybdenum oxide catalysts for the hydrodeoxygenation (HDO) of m-cresol, a process critical in bio-oil upgrading. This research contributes to the development of more efficient and selective catalysts for biofuel production (Shetty et al., 2015).
Environmental Bioremediation
Research on the bioremediation potential of this compound derivatives has also been conducted. A study investigated the metabolism of o-cresol under methanogenic conditions by an anaerobic consortium, transforming it into 3-methylbenzoic acid. This study is crucial for understanding the biodegradation pathways of cresols in the environment (Bisaillon et al., 1991).
Atmospheric Chemistry
The compound's derivatives have been studied in the context of atmospheric chemistry, particularly in reactions with nitrogen oxides in sunlight and with ozone-nitrogen dioxide mixtures in the dark. This research is significant for understanding the environmental impact and behavior of cresol compounds in the atmosphere (Grosjean, 1985).
Biotechnological Production of Aromatics
In biotechnology, studies have demonstrated the de novo production of aromatic m-cresol in yeast, highlighting the potential of using biological systems to produce valuable industrial chemicals from renewable resources (Hitschler & Boles, 2019).
Safety and Hazards
3,4,5,6-Tetrabromo-o-cresol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .
Mécanisme D'action
Target of Action
The primary target of 3,4,5,6-Tetrabromo-o-cresol is the respiratory system . It is used as a preservative for cosmetics, as an active component in deodorants and disinfectants, and as an active agent for antimycotic finishing of textile materials .
Mode of Action
It is known to cause irritation to the skin, eyes, and respiratory tract .
Pharmacokinetics
It is known that the compound is practically insoluble in water .
Result of Action
The result of the action of this compound is primarily irritation to the skin, eyes, and respiratory tract . It may be harmful if absorbed through the skin, swallowed, or inhaled .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to discolor in light and in contact with traces of iron . Its solubility can also be affected by the solvent used, with it being slightly soluble in alcohol and glacial acetic acid .
Analyse Biochimique
Biochemical Properties
3,4,5,6-Tetrabromo-o-cresol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. In various cell types, including hepatocytes and neuronal cells, this compound can induce changes in gene expression related to antioxidant defense mechanisms . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450 . This binding can lead to changes in the enzyme’s conformation and activity, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Over time, its effects on cellular function can vary, with initial exposure leading to acute responses such as enzyme inhibition and oxidative stress, while long-term exposure may result in adaptive changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exert minimal toxic effects, primarily influencing enzyme activity and metabolic pathways . At higher doses, it can induce significant toxicity, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and the levels of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to specific transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and metabolic processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
Propriétés
IUPAC Name |
2,3,4,5-tetrabromo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDUULRWQOXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040163 | |
| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
576-55-6 | |
| Record name | 3,4,5,6-Tetrabromo-o-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrabromo-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRABROMO-O-CRESOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,4,5-tetrabromo-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrabromo-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRABROMO-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76L0Y0P4RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



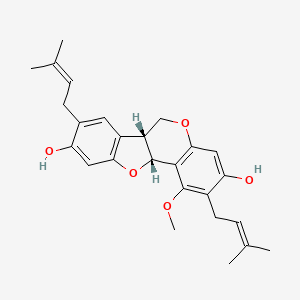
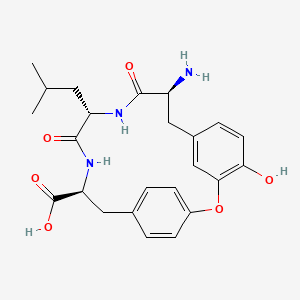
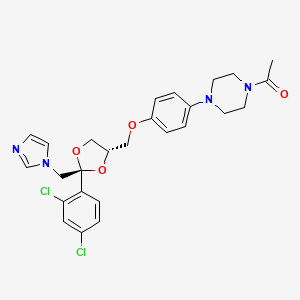
![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)

